CYP19 Aromatase Inhibition: Class-Level Potency Inferred from Methoxy-Substituted Benzofuran Analogs vs. Anastrozole
Although no direct assay data for 2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide have been published, class-level SAR demonstrates that benzofuran derivatives bearing -OMe substituents achieve CYP19 IC₅₀ values of 0.01–1.46 µM in human placental microsomes, compared with anastrozole (Arimidex) IC₅₀ = 0.6 µM [1]. The most potent 6-methoxy- and 6-hydroxy-substituted compounds in this series exceeded anastrozole by up to 60-fold (IC₅₀ = 0.01 µM vs. 0.6 µM) [1]. The target compound's 2-methoxyphenyl group shares the methoxy pharmacophore associated with this enhanced CYP19 inhibition, although direct potency extrapolation requires confirmatory testing.
| Evidence Dimension | CYP19 aromatase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | N/A – No direct measurement available for this specific compound. |
| Comparator Or Baseline | Anastrozole (Arimidex) IC₅₀ = 0.6 µM; 6-methoxy/6-hydroxy-benzofuran derivatives IC₅₀ = 0.01–1.46 µM [1]. |
| Quantified Difference | Class-leading benzofuran analogs achieve up to 60-fold greater potency than anastrozole (0.01 µM vs. 0.6 µM). |
| Conditions | Human placental microsome assay using [1β-³H]androstenedione substrate; recombinant CYP19 enzyme. |
Why This Matters
Researchers procuring this compound for CYP19 inhibition studies can reasonably expect activity within the potent range defined by the methoxy-benzofuran class, provided the 2-methoxyphenyl motif recapitulates the SAR of 6-methoxy derivatives.
- [1] Saberi MR, Vinh TK, Yee SW, Griffiths BJ, Evans PJ, Simons C. Potent CYP19 (Aromatase) 1-[(Benzofuran-2-yl)(phenylmethyl)pyridine, -imidazole, and -triazole Inhibitors: Synthesis and Biological Evaluation. J Med Chem. 2006;49(3):1016-1022. doi:10.1021/jm0508742. View Source
